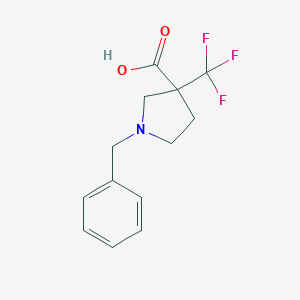

1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including compounds similar to 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, often involves intramolecular cyclization reactions. For instance, 1-Benzyl-2-(nitromethylene)pyrrolidines in triflic acid undergo intramolecular cyclization to afford corresponding pyrrolidinyl derivatives, a method that could potentially be adapted for the synthesis of the subject compound (Fante et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of pyrrolidine derivatives reveals significant insights into their conformation and stereochemistry. For example, the study of pyrrolidine-5,5-trans-lactams provides valuable information on the regiochemical outcomes of acyl-iminium coupling reactions, which are critical for understanding the structural aspects of pyrrolidine derivatives (Andrews et al., 2003).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various functionalization reactions. Experimental and theoretical studies have shown that pyrrolidine carboxylic acids can participate in functionalization reactions, offering pathways for further chemical modifications (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, including solubility, melting point, and boiling point, are influenced by their molecular structure. While specific data on 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid might not be readily available, the study of similar compounds provides a basis for predicting these properties.

Chemical Properties Analysis

The chemical properties of 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, such as reactivity, stability, and acidity, can be inferred from studies on related compounds. For instance, the reactivity of pyrrolidine derivatives towards acylation and their potential to form stable structures under various conditions have been documented (Jones et al., 1990).

Wissenschaftliche Forschungsanwendungen

Biologically Active Compounds of Plants

Carboxylic acids, derived from plants, exhibit a range of biological activities. Research into the structure-related antioxidant, antimicrobial, and cytotoxic activity of selected carboxylic acids shows that structural differences significantly influence their bioactivity. For example, rosmarinic acid displayed the highest antioxidant activity among studied compounds, with the order of potency as follows: RA > CFA ~ ChA > p-CA > CinA > BA. However, antimicrobial properties varied based on the microbial strain and experimental conditions, indicating the complexity of structure-activity relationships (Godlewska-Żyłkiewicz et al., 2020).

Metals Influence on Biologically Important Ligands

A review on the effect of metals on the electronic systems of biologically important ligands, including carboxylic acids, highlights the significant impact metals have on these systems. The study suggests that understanding the interactions between metals and ligands, such as carboxylic acids, is crucial for predicting molecule properties like reactivity and complex compound stability (Lewandowski et al., 2005).

Environmental Persistence and Treatment of Perfluoroalkyl Substances

Research on perfluoroalkyl and polyfluoroalkyl substances (PFAS), which include carboxylic acid derivatives, focuses on their environmental persistence, detection in water systems, and treatment methods. These studies underline the challenges in managing PFAS due to their stability and widespread presence in the environment. Techniques such as filtration, sorption, and advanced oxidative processes are discussed for PFAS removal, indicating the importance of developing efficient treatment methods for persistent compounds (Rayne & Forest, 2009; Liu & Avendaño, 2013).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a critical scaffold in medicinal chemistry for developing compounds to treat human diseases. Its sp^3-hybridization allows for efficient exploration of pharmacophore space, contributing to stereochemistry and increasing three-dimensional coverage of molecules. This review details the significance of the pyrrolidine ring in synthesizing bioactive molecules with various biological profiles, suggesting potential avenues for research into related compounds like 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (Li Petri et al., 2021).

Zukünftige Richtungen

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, it is expected that many novel applications of pyrrolidine compounds with different biological profiles will be discovered in the future .

Eigenschaften

IUPAC Name |

1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c14-13(15,16)12(11(18)19)6-7-17(9-12)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIQUJLAJXRXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C(=O)O)C(F)(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599238 | |

| Record name | 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

CAS RN |

186203-08-7 | |

| Record name | 1-(Phenylmethyl)-3-(trifluoromethyl)-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186203-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B68168.png)

![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)